(4-Chlorophenyl)triethoxysilane
Description
Significance of Organosilanes in Advanced Materials Science
Organosilanes are crucial for developing advanced materials with improved adhesion, durability, and chemical resistance. dakenchem.com The silicon-carbon bond provides a stable backbone, while various functional groups attached to the silicon atom allow for tailored interactions with different substrates. zmsilane.com This versatility makes them indispensable in a wide array of industries for applications such as coatings, sealants, and composites. zmsilane.comdakenchem.com By forming strong covalent bonds, organosilanes enhance the interface between organic and inorganic materials, leading to improved mechanical strength and longevity. mdpi.com
Overview of Organic Modified Silica (B1680970) (ORMOSILs) and Hybrid Materials
Organically modified silicas, often referred to as ORMOSILs, are hybrid materials produced by incorporating organic components into a silica network, typically through a sol-gel process. wikipedia.orgnih.goviupac.org This integration of organic and inorganic moieties at a molecular level results in materials with unique combinations of properties. nih.gov ORMOSILs can exhibit enhanced thermal stability, improved mechanical properties, and tailored optical or electronic functionalities. wikipedia.orgnih.gov These materials are at the forefront of research for applications ranging from protective coatings and sensors to drug delivery systems and next-generation solar cells. wikipedia.orgnih.gov
Historical Context and Evolution of Research on Aryl-Functionalized Silanes
The study of aryl-functionalized silanes, a specific class of organosilanes that includes (4-Chlorophenyl)triethoxysilane, has evolved significantly over the past few decades. Initially, research focused on their synthesis and basic reactivity. More recent advancements have been driven by the need for materials with specific electronic and optical properties. The development of new catalytic methods, such as palladium-catalyzed silylation of aryl chlorides, has made a wider variety of aryl-silanes more accessible for research and industrial applications. organic-chemistry.org This has opened up new avenues for their use in areas like organic electronics and sensor technology. sigmaaldrich.comsigmaaldrich.com
Rationale for Focusing on this compound in Contemporary Research
This compound is of particular interest to researchers due to the presence of the chlorophenyl group. This functional group provides a reactive site for further chemical modifications and influences the electronic properties of the resulting materials. Its applications are diverse and significant in modern materials science. It is used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices, showcasing its potential in renewable energy. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a substrate in various cross-coupling reactions, such as the Hiyama and Ni-catalyzed decarboxylative couplings, to synthesize complex organic molecules like substituted diarylalkynes and 3-arylazetidines. sigmaaldrich.comsigmaaldrich.com
Scope and Objectives of Academic Inquiry into this compound Systems
Current academic research on this compound systems aims to fully exploit its potential in creating advanced materials. Key objectives include the development of novel synthetic methodologies to create more complex structures derived from this silane (B1218182). For instance, it is used as an intermediate in the synthesis of tripod-shaped oligo(p-phenylene)s, which are crucial for the surface immobilization of gold and CdS quantum dots in sensor applications. sigmaaldrich.comsigmaaldrich.com Understanding the structure-property relationships in materials derived from this silane is another major goal, with the aim of designing materials with tailored optical, electronic, and mechanical properties for specific applications.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21700-74-3 |
| Linear Formula | ClC₆H₄Si(OC₂H₅)₃ |
| Molecular Weight | 274.82 g/mol |
| Boiling Point | 82-84 °C at 0.07 mmHg |
| Density | 1.069 g/mL at 25 °C |
| Refractive Index | n20/D 1.474 |
| Flash Point | >110 °C (closed cup) |
Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-triethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFILDYMJSTXBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066726 | |
| Record name | (4-Chlorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21700-74-3 | |
| Record name | 1-Chloro-4-(triethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (4-Chlorophenyl)triethoxysilane | |
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| Record name | Benzene, 1-chloro-4-(triethoxysilyl)- | |
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| Record name | (4-Chlorophenyl)triethoxysilane | |
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| Record name | (4-chlorophenyl)triethoxysilane | |
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| Record name | (4-CHLOROPHENYL)TRIETHOXYSILANE | |
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Synthetic Methodologies for 4 Chlorophenyl Triethoxysilane Derived Materials
Sol-Gel Synthesis Approaches
The sol-gel process is a versatile method for producing solid materials from small molecules. researchgate.net It involves the hydrolysis of precursors, followed by polycondensation reactions to form a "sol" (a colloidal suspension) that subsequently gels to form a continuous solid network. researchgate.netresearchgate.net For hybrid materials, this process often involves the co-condensation of an organosilane, like ClPhTEOS, with a network-forming alkoxide such as Tetraethoxysilane (TEOS). mdpi.comnih.gov
Hybrid organic-inorganic xerogels can be synthesized by the co-condensation of (4-Chlorophenyl)triethoxysilane (ClPhTEOS) with Tetraethoxysilane (TEOS). mdpi.com This process allows for the creation of siliceous materials where the properties of the inorganic silica (B1680970) network (e.g., thermal and mechanical stability) are synergistically combined with the functionality of the organic chlorophenyl group. mdpi.com The resulting materials, often termed ORMOSILs (Organically Modified Silicates), possess a structure where the 4-chlorophenyl groups are covalently integrated into the silica matrix. mdpi.com
The fundamental reactions involve the hydrolysis of the ethoxy groups (-OEt) on both ClPhTEOS and TEOS to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then undergo condensation reactions with each other, eliminating water or ethanol (B145695) to form stable siloxane bridges (-Si-O-Si-), which constitute the backbone of the xerogel network. researchgate.net The incorporation of the bulky chlorophenyl group restricts the three-dimensional growth of the silica network, influencing the final structure and porosity of the material. mdpi.comnih.gov
The kinetics of the sol-gel process are highly sensitive to the reaction conditions, particularly the presence of a catalyst and the composition of the solvent medium. nih.gov In the synthesis of ClPhTEOS-TEOS hybrid materials, acidic catalysis, typically using hydrochloric acid (HCl), is employed. mdpi.comnih.gov Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxide group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov This generally leads to a rapid hydrolysis step and favors the formation of more linear, less-branched polymer chains. nih.gov
The reaction medium, commonly an ethanol/water mixture, serves several functions. Ethanol acts as a homogenizing agent to ensure the miscibility of the relatively nonpolar silane (B1218182) precursors (TEOS and ClPhTEOS) and the polar water reactant. mdpi.comnih.gov The kinetics of polymerization are slow without a catalyst. nih.gov The rate of condensation increases under acidic catalysis, which promotes the reaction between protonated silanol species and neutral silanols, driving the formation of the siloxane network and shortening the gelation time. nih.gov The presence of the chloroalkyl group in the precursor can also influence kinetics; for instance, chloroalkyl groups can create electrostatic repulsions that destabilize colloids and hinder the gelling process at high molar percentages. nih.gov
The final chemical and textural properties of the hybrid xerogels are directly modulated by the initial molar ratio of the precursors. mdpi.com By systematically varying the molar percentage of ClPhTEOS relative to TEOS, a series of materials with tailored characteristics can be produced. Increasing the proportion of ClPhTEOS introduces a higher density of organic functional groups into the silica network.
A study on the co-condensation of TEOS and ClPhTEOS explored various molar ratios to understand the impact on the material's structure. mdpi.com The molar ratios of the silane precursors directly influence the distribution of different silicon species (Q and T units) in the final xerogel, which can be characterized by techniques like 29Si NMR.
Table 1: Precursor Molar Ratios in ClPhTEOS/TEOS Xerogel Synthesis
| Sample Name | Molar % ClPhTEOS | Molar % TEOS |
|---|---|---|
| 10ClPh | 10% | 90% |
| 25ClPh | 25% | 75% |
| 50ClPh | 50% | 50% |
| 75ClPh | 75% | 25% |
| 100ClPh | 100% | 0% |
This table is based on data from a study on novel silica hybrid xerogels. mdpi.com
The synthetic approach used for ClPhTEOS can be compared with that of other organochlorinated triethoxysilane (B36694) precursors, such as chloroalkyltriethoxysilanes. A study comparing alkyl- and chloroalkyltriethoxysilanes (RTEOS and ClRTEOS, where R = Methyl, Ethyl, or Propyl) in co-condensation with TEOS provides insight into the role of the organic substituent. nih.gov
The study found that the inductive and steric effects of the organic group and the chlorine atom significantly determine the sol-gel process and gelation times. nih.gov For the chloroalkyl series, the rate of condensation was observed to increase in the order of (3-Chloropropyl)triethoxysilane (ClPTEOS) < (2-Chloroethyl)triethoxysilane (ClETEOS) < (Chloromethyl)triethoxysilane (ClMTEOS). Furthermore, the presence of chloroalkyl groups was found to limit the crosslinking between oligomers due to electrostatic repulsion, which restricted the maximum molar percentage of the organosilane that could be incorporated before gelation was inhibited. nih.gov In contrast to the aromatic chlorophenyl group, these aliphatic chloroalkyl groups present different steric and electronic profiles that alter the resulting xerogel's microstructure, particularly the distribution of (SiO)₄ and (SiO)₆ rings within the silica matrix. nih.gov
Table 2: Comparison of Gelation Inhibition for Chloroalkyltriethoxysilane Precursors
| Precursor | Maximum Molar Percentage for Gelation |
|---|---|
| (Chloromethyl)triethoxysilane (ClMTEOS) | 35% |
| (2-Chloroethyl)triethoxysilane (ClETEOS) | 25% |
| (3-Chloropropyl)triethoxysilane (ClPTEOS) | 25% |
Data derived from a study on hybrid xerogels synthesized in an acidic medium. nih.gov
Transition Metal-Catalyzed Coupling Reactions Utilizing this compound
Beyond sol-gel chemistry, the chlorophenyl group of this compound serves as a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds.
The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organosilane and an organic halide. chem-station.comwikipedia.org this compound can be employed as the organosilane partner in this reaction. A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent, more reactive silicate (B1173343) species. chem-station.comorganic-chemistry.org
The catalytic cycle generally involves three key steps:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. wikipedia.org
Transmetalation: The activated organosilane transfers its organic group (the 4-chlorophenyl moiety, in this case, would first be converted to another aryl group before the coupling) to the palladium center. More commonly, the this compound acts as the silicon-containing coupling partner to be coupled with another aryl halide. For instance, p-chloro phenyl triethoxysilane has been used in a decarboxylative Hiyama coupling reaction. mdpi.com
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
The Hiyama coupling is valued because organosilanes are generally stable, have low toxicity, and are easy to handle. umich.edu The reaction can tolerate a wide range of functional groups and has been used to synthesize complex biaryl compounds. mdpi.comumich.edu For example, a protocol for a carbonylative Hiyama coupling has been reported where phenyl triethoxysilane reacts with an aryl halide. mdpi.com While specific examples detailing the coupling of this compound with various aryl halides are part of the broader scope of Hiyama reactions, the methodology allows for the synthesis of diverse aryl-substituted compounds. mdpi.com
Table 3: Example of a Hiyama Cross-Coupling Reaction Condition
| Reactant 1 | Reactant 2 | Catalyst | Promoter/Base | Product Yield |
|---|---|---|---|---|
| p-chloro phenyl triethoxysilane | Aryl Carboxylic Acid | Palladium Catalyst | Copper(II) Fluoride (CuF₂), Cesium Fluoride (CsF) | 90% (decarboxylative product) |
This table illustrates a relevant application of a substituted phenyl triethoxysilane in a Hiyama coupling variant. mdpi.com
Nickel-Catalyzed Decarboxylative Coupling with Alkynyl Carboxylic Acids
A significant application of this compound is its use as a substrate in nickel-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids. sigmaaldrich.com This methodology provides a direct route to the synthesis of substituted diarylalkynes, which are important structural motifs in organic and materials chemistry. rsc.org The reaction involves the coupling of an aryl silane with an alkynyl carboxylic acid, leading to the formation of a new carbon-carbon bond between the aryl group and the alkyne, with the concurrent loss of carbon dioxide.
The use of alkynyl carboxylic acids as the alkyne source is advantageous due to their stability and ease of handling compared to terminal alkynes. rsc.org Transition metal catalysts, including nickel, palladium, copper, and silver, have been employed for such decarboxylative couplings. rsc.org In the context of nickel catalysis, a typical system might involve a nickel(II) salt as the catalyst precursor, a phosphine (B1218219) or bipyridine-type ligand, and a base. One developed system for the decarboxylative coupling of alkynyl carboxylic acids with organosilanes utilizes Ni(acac)₂ and 1,10-phenanthroline (B135089) in the presence of CsF and CuF₂ at elevated temperatures. researchgate.net This system has demonstrated tolerance to a range of functional groups, including halogens like the chloro group present in this compound. researchgate.net Another approach involves the use of NiCl₂, a Xantphos ligand, and a manganese reductant in the presence of a carbonate base for the coupling of aryl propiolic acids with aryl iodides, which provides a related transformation. researchgate.net
The general reaction scheme for the nickel-catalyzed decarboxylative coupling of this compound with an alkynyl carboxylic acid can be represented as follows:
Scheme 1: Nickel-Catalyzed Decarboxylative Coupling
A representative data table summarizing typical reaction conditions for such a transformation is provided below.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Ni(acac)₂ | 1,10-phenanthroline | CsF, CuF₂ | Dioxane | 120 | Moderate to Good |
| NiCl₂ | Xantphos | Cs₂CO₃ | DMF | 80-120 | Moderate to Good |
| Ni(NO₃)₂·6H₂O | 4-tBuPyCamCN | iPr₂NEt | 1,4-Dioxane | Ambient | Good |
This table represents typical conditions for nickel-catalyzed decarboxylative couplings and is for illustrative purposes. Specific yields for the reaction with this compound may vary.
Palladium-Mediated Allyl-Aryl Cross-Coupling for Complex Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reaction of aryl halides or their synthetic equivalents with allylic substrates, known as the Tsuji-Trost reaction or related variants, allows for the construction of complex molecular architectures. While direct examples involving this compound in palladium-mediated allyl-aryl cross-coupling are not prevalent in the literature, the principles of this reaction can be extended to this substrate, which can act as an arylating agent in Hiyama-type cross-coupling reactions. sigmaaldrich.com
The general transformation would involve the reaction of this compound with an allylic partner, such as an allyl halide, acetate, or alcohol, in the presence of a palladium catalyst and an activator for the silane, typically a fluoride source like TBAF (tetrabutylammonium fluoride).
Scheme 2: Palladium-Mediated Allyl-Aryl Cross-Coupling
A critical aspect of palladium-catalyzed allylation is the control of regioselectivity and stereoselectivity. The regioselectivity of the attack of the aryl nucleophile on the π-allyl palladium intermediate is influenced by several factors, including the nature of the ligands on the palladium catalyst, the substituents on the allyl substrate, and the reaction conditions. Generally, for unsymmetrical allylic substrates, the attack of the nucleophile can occur at the more or less substituted end of the allyl system. The use of specific ligands can direct the reaction towards the formation of either the linear or branched product.
The catalytic cycle of palladium-mediated cross-coupling reactions typically begins with the oxidative addition of an aryl halide or a related electrophile to a palladium(0) complex. However, in the case of aryl trialkoxysilanes, a transmetalation step is often proposed to precede the key C-C bond formation. The catalytic cycle can be broadly outlined as follows:
Activation of the Palladium(0) Precatalyst: The active Pd(0) species is generated in situ from a more stable precatalyst.
Formation of the Aryl-Palladium(II) Species: The this compound, upon activation by a fluoride source, undergoes transmetalation with a palladium(II) species (often formed from the oxidative addition of another component or through a different pathway), or directly with a palladium(0) complex to form an aryl-palladium(II) intermediate.
Coordination of the Olefin: The allylic substrate coordinates to the aryl-palladium(II) complex.
Migratory Insertion or Nucleophilic Attack: The aryl group can migrate to the allyl ligand (migratory insertion), or the allyl group can be attacked by the aryl nucleophile.
Reductive Elimination: The final step is the reductive elimination of the allylated aryl product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Other Advanced Synthetic Approaches and Derivatizations
Beyond the aforementioned coupling reactions, other synthetic strategies can be employed to modify this compound and access related compounds.
The ethoxy groups of this compound can be exchanged with other alkoxy groups through a transesterification reaction. For instance, the reaction with methanol (B129727) in the presence of an acid or base catalyst would yield (4-Chlorophenyl)trimethoxysilane. This transformation allows for the tuning of the reactivity and physical properties of the silane.
Scheme 3: Transesterification to (4-Chlorophenyl)trimethoxysilane
The synthesis of trimethoxysilane (B1233946) itself can be achieved through the direct reaction of silicon with methanol. sigmaaldrich.com This general principle can be applied to the synthesis of various alkoxysilanes.
Direct silylation methods provide an alternative route to the synthesis of this compound itself. A prominent method is the palladium-catalyzed silylation of aryl halides with triethoxysilane. This reaction has been shown to be effective for aryl iodides and bromides, including those with electron-rich substituents. For example, 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392) could be coupled with triethoxysilane in the presence of a palladium catalyst and a suitable ligand to afford this compound. A common catalytic system for this transformation involves a palladium(0) source like Pd(dba)₂ and a bulky phosphine ligand.
Another approach is the Grignard reaction, where a Grignard reagent prepared from a dihalobenzene (e.g., 1-bromo-4-chlorobenzene) reacts with a silicon tetraalkoxide or silicon tetrachloride. For instance, the Grignard reagent from 1-bromo-4-chlorobenzene can react with silicon tetrachloride to produce (4-chlorophenyl)trichlorosilane, which can then be esterified with ethanol to yield the target triethoxysilane.
Advanced Characterization of 4 Chlorophenyl Triethoxysilane Based Materials
Spectroscopic Analysis for Chemical Structure and Bonding Elucidation
Spectroscopic techniques are indispensable for elucidating the intricate chemical structures and bonding arrangements within materials derived from (4-chlorophenyl)triethoxysilane. These methods probe the interactions of electromagnetic radiation with the material, revealing characteristic fingerprints of its molecular components and their connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identification of C-H, C=C, Si-O-Si, and C-Cl Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound and its derivatives, FT-IR is instrumental in confirming the presence of key structural motifs.
The C-H stretching vibrations of the aromatic ring and the ethyl groups of the ethoxysilane (B94302) moiety typically appear in the region of 3200-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org The stretching vibrations of the carbon-carbon double bonds (C=C) within the phenyl ring are observed in the 1450-1700 cm⁻¹ range. libretexts.org A crucial set of bands for characterizing the condensation of the silane (B1218182) are the Si-O-Si stretching vibrations, which are typically strong and broad, appearing in the region of 1200-800 cm⁻¹. The presence and evolution of these bands provide direct evidence of the formation of a siloxane network. uomustansiriyah.edu.iq Furthermore, the C-Cl stretching vibration, characteristic of the chlorophenyl group, is found in the fingerprint region, generally between 850 and 550 cm⁻¹. orgchemboulder.comscribd.com
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound-Based Materials
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Bond Type |
| Aromatic C-H Stretch | 3200-3000 | C-H |
| Aliphatic C-H Stretch | 3000-2850 | C-H |
| Aromatic C=C Stretch | 1450-1700 | C=C |
| Si-O-Si Stretch | 1200-800 | Si-O-Si |
| C-Cl Stretch | 850-550 | C-Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the atomic and molecular structure of a material. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the degree of condensation in silane-based systems.
²⁹Si NMR spectroscopy is particularly powerful for characterizing the silicon environment in organosilane materials. It allows for the quantification of different silicon species based on their degree of condensation. The "T" notation is used to describe trifunctional silicon atoms, where the superscript indicates the number of siloxane (Si-O-Si) bonds.
T¹ species represent silicon atoms with one siloxane bond and two unreacted hydroxyl or ethoxy groups.
T² species have two siloxane bonds and one remaining hydroxyl or ethoxy group.
T³ species are fully condensed silicon atoms with three siloxane bonds, forming a cross-linked network. researchgate.net
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for T-species in Organosilanes
| Silicon Species | Number of Si-O-Si Bonds | Typical Chemical Shift Range (ppm) |
| T¹ | 1 | -48 to -52 |
| T² | 2 | -56.6 to -60.5 researchgate.net |
| T³ | 3 | -64.6 to -70.9 researchgate.net |
¹H NMR provides information on the different proton environments. For this compound, one would expect to see signals corresponding to the aromatic protons on the chlorophenyl ring, as well as the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy groups. The splitting patterns and integration of these signals can confirm the structure. libretexts.org
¹³C NMR provides a spectrum of the different carbon environments. youtube.com Distinct signals will be observed for the aromatic carbons (with the carbon attached to the chlorine atom having a characteristic chemical shift) and the aliphatic carbons of the ethoxy groups. researchgate.net These spectra are crucial for verifying that the organic moiety remains intact during processing and for identifying any side reactions that may have occurred. ipb.pt
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide valuable structural information. nih.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound. libretexts.org The fragmentation pattern arises from the cleavage of specific bonds within the molecule upon ionization. For this compound, common fragmentation pathways would involve the loss of ethoxy groups (-OC₂H₅), the entire triethoxysilyl group, or cleavage of the phenyl-silicon bond. miamioh.edu Analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net
Inelastic Neutron Scattering for Vibrational Dynamics and Local Structure
Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and rotational dynamics of atoms and molecules within a material. chalmers.se Unlike optical spectroscopies like IR and Raman, INS is particularly sensitive to the motions of hydrogen atoms due to their large neutron scattering cross-section. mdpi.com This makes INS an ideal tool for studying the dynamics of the organic components in this compound-based materials. randallcygan.com INS can provide detailed information about the librational and translational modes of the phenyl rings and the ethoxy groups, offering insights into the local structure and intermolecular interactions. researchgate.netresearchgate.net
Microscopic and Morphological Characterization
Microscopic examination is fundamental to understanding the physical form of materials derived from this compound. Techniques such as Field-Emission Scanning Electron Microscopy (FE-SEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) provide visual evidence of the material's surface, shape, and size at the micro and nano-level.
Field-Emission Scanning Electron Microscopy (FE-SEM) for Surface Topography and Particle Agglomeration
Field-Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for obtaining high-resolution images of a material's surface. It is instrumental in visualizing the surface topography and assessing the degree of particle agglomeration in materials synthesized from this compound. The high-energy electron beam scans the surface, providing detailed information about features such as texture, roughness, and the spatial arrangement of particles.
In the context of this compound-based materials, which are often prepared via sol-gel processes, FE-SEM can reveal how synthesis parameters (e.g., catalyst, temperature, solvent) influence the final morphology. For instance, images can distinguish between a smooth, continuous film and a surface composed of discrete, aggregated nanoparticles. This information is crucial for applications where surface properties, such as in coatings or composite materials, are paramount. Analysis of FE-SEM images allows for a qualitative and quantitative assessment of particle clustering, which can impact the material's mechanical and optical properties.
Table 1: Illustrative FE-SEM Analysis of this compound-Derived Silica (B1680970) Particles
This table presents hypothetical data comparing the morphological characteristics of silica particles synthesized under different pH conditions, as would be determined by FE-SEM analysis.
| Synthesis Condition (pH) | Observed Surface Topography | Degree of Agglomeration | Average Agglomerate Size (μm) |
|---|---|---|---|
| Acidic (pH 4) | Relatively smooth with isolated spherical nanoparticles | Low | 0.5 - 1.2 |
| Neutral (pH 7) | Interconnected network of particles | Moderate | 2.0 - 5.5 |
| Basic (pH 10) | Large, densely packed clusters of particles | High | 8.0 - 15.0 |
High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoscale Morphology and Particle Size Distributions
To probe the structure at an even finer scale, High-Resolution Transmission Electron Microscopy (HR-TEM) is employed. rsc.org Unlike SEM, which analyzes the surface, TEM passes a beam of electrons through an ultrathin sample to create an image. nih.gov This allows for the direct visualization of individual nanoparticles, their primary size, shape, and internal structure. mdpi.com
For materials derived from this compound, HR-TEM is essential for determining the precise dimensions of the constituent nanoparticles, which are often in the range of a few to hundreds of nanometers. ekb.eg By analyzing a large number of particles from TEM images, a statistically significant particle size distribution can be constructed. nih.govnih.govmdpi.com This distribution is critical, as properties like catalytic activity, quantum effects, and dispersibility are highly size-dependent. HR-TEM can also reveal the morphology of the particles (e.g., spherical, hexagonal) and the presence of a core-shell structure or internal porosity. ekb.egresearchgate.net
Table 2: Example of HR-TEM Particle Size Distribution Data for this compound-Derived Nanoparticles
This interactive table provides a hypothetical particle size distribution analysis obtained from HR-TEM images.
| Size Range (nm) | Particle Count | Percentage of Total (%) |
|---|---|---|
| 10 - 20 | 45 | 15.0 |
| 21 - 30 | 112 | 37.3 |
| 31 - 40 | 98 | 32.7 |
| 41 - 50 | 35 | 11.7 |
| > 50 | 10 | 3.3 |
| Total/Average | 300 (Total) | Mean Diameter: 31.5 nm |
Diffraction and Porosimetry for Structural and Textural Properties
Beyond visual morphology, understanding the atomic arrangement and porous nature of the material is crucial. X-ray diffraction provides insight into the degree of crystallinity, while gas adsorption analysis quantifies the material's textural properties, such as surface area and porosity.
X-ray Diffraction (XRD) for Crystalline Phases and Ordered Domain Identification (e.g., Polyhedral Oligomeric Silsesquioxanes (POSS))
X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases within a material. It works by directing X-rays at a sample and measuring the scattering angles of the diffracted beams, which correspond to the spacing between atomic planes according to Bragg's Law. While amorphous materials (like glass) produce a broad hump, crystalline materials produce a series of sharp peaks characteristic of their specific crystal structure.
This compound is a precursor that can be used to form highly ordered hybrid organic-inorganic materials known as Polyhedral Oligomeric Silsesquioxanes (POSS). wikipedia.org These molecules have a well-defined, cage-like silicate (B1173343) core (e.g., R₈Si₈O₁₂) and an outer layer of organic groups. wikipedia.org XRD is indispensable for confirming the formation and purity of these ordered POSS structures. The presence of sharp diffraction peaks at specific 2θ angles would indicate the successful synthesis of a crystalline POSS framework, distinguishing it from the amorphous silica network that would form under different reaction conditions.
Table 3: Representative XRD Peak List for a Crystalline (4-Chlorophenyl)-POSS Material
This table shows hypothetical XRD data for a T₈-type POSS structure functionalized with 4-chlorophenyl groups.
| Peak Position (2θ degrees) | Relative Intensity (%) | Corresponding Crystalline Phase/Domain |
|---|---|---|
| 7.5 | 100 | POSS Cage Structure (Primary) |
| 9.8 | 45 | POSS Cage Structure (Secondary) |
| 19.6 | 30 | Inter-molecular Packing |
| 20-30 (Broad) | 15 | Minor Amorphous Silica Content |
Gas Adsorption-Desorption Analysis (N₂ and CO₂) for Porous Structure
Gas adsorption-desorption analysis is a standard method for characterizing the porous structure of a solid material. The technique involves exposing the material to a gas (typically nitrogen at 77 K or carbon dioxide at 273 K) at varying pressures and measuring the amount of gas adsorbed onto the surface. The resulting isotherm—a plot of adsorbed gas volume versus relative pressure—provides a wealth of information about the material's specific surface area, pore volume, and pore size distribution.
Nitrogen adsorption is suitable for analyzing mesopores (2-50 nm) and macropores (>50 nm), while carbon dioxide adsorption is often preferred for characterizing micropores (<2 nm) due to its ability to access smaller pores at higher temperatures. For porous materials synthesized from this compound, these analyses are key to evaluating their potential use in applications like catalysis, separation, and sensing, where a high surface area and controlled porosity are often required.
The Brunauer-Emmett-Teller (BET) theory is the most common method used to calculate the specific surface area of a material from gas adsorption data. lucideon.com The model describes the multilayer adsorption of gas molecules on a solid surface and is typically applied to the nitrogen adsorption isotherm data in a specific relative pressure range (usually 0.05 to 0.35). The analysis yields the BET specific surface area, expressed in square meters per gram (m²/g), which represents the total surface area, including the external surface and the area within the pores. lucideon.com A high BET surface area is often a desirable characteristic for materials used as adsorbents or catalyst supports.
Table 4: Porosimetry Data for Materials Derived from this compound
This interactive table summarizes typical textural properties that would be determined by N₂ adsorption-desorption analysis.
| Material Sample | BET Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Non-porous solid | < 10 | 0.02 | N/A |
| Microporous material | 450 | 0.25 | 1.8 |
| Mesoporous material | 780 | 0.95 | 8.5 |
Pore Size Distribution Analysis (e.g., Barrett-Joyner-Halenda (BJH) Method)
The Barrett-Joyner-Halenda (BJH) method is a standard analytical technique used to determine the pore size distribution of porous materials. researchgate.net This model is applied to the nitrogen adsorption-desorption isotherm, specifically the desorption branch, to calculate the distribution of pore sizes within a material. researchgate.net The BJH method is based on the Kelvin equation, which correlates the pore size with the relative pressure at which a gas, typically nitrogen, condenses or evaporates within the pores. researchgate.net It is particularly effective for characterizing mesoporous materials, which have pore diameters between 2 and 50 nanometers. sigmaaldrich.com
When applied to materials derived from the hydrolysis and condensation of this compound, the BJH method provides critical data on the porous network formed. The analysis reveals the average pore diameter and the distribution of pore volumes at different sizes. This information is crucial for applications where the pore structure dictates performance, such as in catalysis or separation media. The resulting data is often presented as a plot of dV/d(logD) versus pore diameter, where a peak indicates a prevalent pore size. For instance, a narrow peak would suggest a uniform pore structure, which is often a desirable characteristic in materials designed for specific molecular uptake.
Interactive Data Table: Illustrative BJH Pore Size Distribution Data
Below is a representative data table illustrating the kind of results obtained from a BJH analysis of a hypothetical mesoporous material derived from this compound.
| Pore Diameter Range (nm) | Incremental Pore Volume (cm³/g) | Cumulative Pore Volume (cm³/g) |
| 2.0 - 3.0 | 0.05 | 0.05 |
| 3.0 - 4.0 | 0.15 | 0.20 |
| 4.0 - 5.0 | 0.25 | 0.45 |
| 5.0 - 6.0 | 0.10 | 0.55 |
| 6.0 - 10.0 | 0.08 | 0.63 |
Microporosity and Mesoporosity Characterization
The characterization of microporosity (pores <2 nm) and mesoporosity (pores 2-50 nm) is fundamental to understanding the complete porous nature of a material. sigmaaldrich.comresearchgate.net This is typically accomplished through gas physisorption experiments, most commonly using nitrogen at 77K. The resulting adsorption-desorption isotherm provides a wealth of information. The shape of the isotherm itself can indicate the type of porosity present. According to the IUPAC classification, Type I isotherms are characteristic of microporous materials, while Type IV isotherms, featuring a hysteresis loop, are indicative of mesoporous materials. researchgate.net
For materials synthesized from this compound, which can be designed to have complex pore architectures, a combination of micropores and mesopores may exist. The presence of both types of pores creates a bimodal architecture where mesopores act as channels for molecules to access the smaller micropores. researchgate.net Analysis techniques like the t-plot method, derived from the isotherm data, can be used to quantify the micropore volume and surface area, distinguishing it from the properties of the mesopores. This detailed characterization is vital for evaluating the material's total surface area and its potential efficacy in applications like adsorption and catalysis. analis.com.my
Interactive Data Table: Representative Porosity Characteristics
This table shows typical values for a bimodal porous solid derived from an organosilane precursor.
| Parameter | Value | Unit |
| BET Surface Area | 650 | m²/g |
| Total Pore Volume | 0.65 | cm³/g |
| Mesopore Volume | 0.50 | cm³/g |
| Micropore Volume | 0.15 | cm³/g |
| Average Mesopore Diameter (BJH) | 4.5 | nm |
Helium Pycnometry for Skeletal Density Measurement
Helium pycnometry is a non-destructive technique used to determine the skeletal density of a solid material. mdpi.com Skeletal density is defined as the ratio of the mass of the solid to the volume occupied by that solid, including any closed or blind pores that are inaccessible to the analysis gas. psu.edu The method utilizes an inert gas, typically helium, because its small atomic size allows it to penetrate into very small open pores and crevices, ensuring a more accurate measurement of the solid's true volume. mdpi.com The technique operates based on Boyle's Law, measuring the pressure changes of helium in a calibrated volume with and without the sample present. psu.edu
For materials derived from this compound, the skeletal density is a key intrinsic property. It is influenced by the elemental composition (silicon, oxygen, carbon, hydrogen, chlorine) and the packing efficiency of the atoms in the solid framework. An accurate skeletal density measurement is essential for calculating the material's porosity when combined with its bulk or envelope density. For instance, a skeletal density of an activated, clean porous material will be higher than that of a non-activated sample containing adsorbed contaminants. nih.gov
Interactive Data Table: Example Skeletal Density Measurement
The following table provides illustrative data for a skeletal density measurement of a this compound-based material.
| Parameter | Value | Unit |
| Sample Mass | 1.250 | g |
| Measured Skeletal Volume | 0.610 | cm³ |
| Calculated Skeletal Density | 2.049 | g/cm³ |
| Measurement Temperature | 25 | °C |
| Number of Measurement Cycles | 10 |
Thermal Stability and Decomposition Analysis
Thermogravimetric Analysis (TGA) for Quantifying Thermal Degradation Stages
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ijcce.ac.irmdpi.com It is a primary method for determining the thermal stability of materials and quantifying the distinct stages of thermal degradation. As the material is heated, it may decompose, releasing volatile components and resulting in a stepwise loss of mass. The resulting TGA curve plots mass percentage against temperature, while its derivative (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net
When applied to a material formed from this compound, TGA reveals a multi-stage degradation profile. An initial weight loss at lower temperatures (< 200°C) typically corresponds to the removal of adsorbed water and residual solvents. Subsequent, more significant weight loss stages at higher temperatures are associated with the decomposition of the organic moieties—specifically the chlorophenyl groups—and the condensation of remaining silanol (B1196071) (Si-OH) groups within the silica framework. A material with high thermal stability will exhibit these degradation steps at higher temperatures. jeeng.net
Interactive Data Table: Representative TGA Degradation Stages
This table illustrates a hypothetical thermal degradation profile for a this compound-based material.
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 1 | 50 - 180 | 3.5 | Desorption of water and solvent |
| 2 | 300 - 450 | 25.0 | Decomposition of chlorophenyl groups |
| 3 | 450 - 600 | 8.0 | Dehydroxylation of silanol groups |
| 4 | > 600 | 2.0 | Framework restructuring |
| Residue at 800°C | 61.5 | Silica-based residue |
Coupled TGA-Fourier-Transform Infrared (TGA-FTIR) Spectroscopy for Evolved Gas Identification
To identify the chemical nature of the volatile products released during thermal decomposition, TGA is often coupled with Fourier-Transform Infrared (FTIR) Spectroscopy. mdpi.com In a TGA-FTIR setup, the gases evolved from the TGA furnace are continuously transferred via a heated line to a gas cell within an FTIR spectrometer. mdpi.com The FTIR instrument records the infrared spectra of the evolved gases in real-time. By correlating the spectral data with the weight loss steps observed in the TGA curve, specific decomposition products can be identified at each stage. ncsu.edu
For a this compound-derived material, TGA-FTIR analysis provides a detailed picture of its decomposition pathway. For example, during the main degradation stage, the FTIR spectra would likely show characteristic absorption bands for aromatic compounds (from the phenyl group), C-Cl bonds, and potentially hydrocarbons. The identification of gases like carbon dioxide and water at higher temperatures indicates the complete oxidation or pyrolysis of the organic components. mdpi.com This technique is invaluable for confirming the proposed degradation mechanisms.
Interactive Data Table: Evolved Gas Identification by TGA-FTIR
This table correlates TGA weight loss events with the major gaseous products identified by their characteristic FTIR absorption bands.
| Temperature at Max Evolution Rate (°C) | TGA Weight Loss Event | Major Evolved Gases Identified | Key FTIR Bands (cm⁻¹) |
| 120 | Stage 1 | Water (H₂O) | 3500-3900, 1500-1700 |
| 395 | Stage 2 | Chlorobenzene (B131634), Benzene | ~3050, 1475, 740 |
| 550 | Stage 3 | Water (H₂O), Carbon Dioxide (CO₂) | 3500-3900, 2360, 669 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detailed Composition of Volatile Decomposition Products
For a more detailed and unambiguous identification of the volatile and semi-volatile compounds produced during thermal degradation, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is employed. ifremer.fr In this technique, the material is rapidly heated to a specific temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by a gas chromatograph before being identified by a mass spectrometer. jeeng.netgetty.edu GC provides excellent separation of complex mixtures, while MS provides structural information based on the mass-to-charge ratio of the ionized fragments, allowing for precise identification. dtic.mil
Analysis of a this compound-based material by Py-GC-MS would yield a detailed list of its thermal decomposition products. This could include not only primary fragments like chlorobenzene but also a variety of other molecules such as benzene, phenol, and various chlorinated hydrocarbons and siloxane derivatives. youtube.com This level of detail is crucial for understanding complex decomposition mechanisms, identifying potential toxic byproducts, and comparing the stability of different material formulations. The technique is powerful enough to distinguish subtle differences in polymer formulations that might lead to product failure.
Interactive Data Table: Potential Pyrolysis Products Identified by GC-MS
This table lists plausible decomposition products from the pyrolysis of a this compound-based material at 600°C.
| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) |
| 3.5 | Benzene | 78.11 |
| 4.2 | Ethanol (B145695) | 46.07 |
| 5.8 | Phenol | 94.11 |
| 7.1 | Chlorobenzene | 112.56 |
| 9.4 | Dichlorobenzene | 147.00 |
| 12.1 | Hexamethylcyclotrisiloxane | 222.46 |
Proposed Pyrolytic Fragmentation Pathways of Organochlorinated Moieties
The thermal decomposition of this compound is a complex process involving multiple fragmentation pathways. While specific, detailed experimental studies on the pyrolysis of this particular compound are not extensively available in public literature, the fragmentation behavior can be predicted based on the known thermal degradation of structurally related organosilicon compounds, such as tetraethoxysilane (TEOS) and various phenyl- and chloro-substituted silanes. The pyrolytic fragmentation of this compound is anticipated to proceed through several key bond cleavages, primarily involving the ethoxy groups, the silicon-carbon bond to the phenyl ring, and the carbon-chlorine bond.
The initial stages of pyrolysis are likely dominated by the fragmentation of the ethoxy groups. This can occur through two primary mechanisms: a six-membered ring transition state leading to the elimination of ethylene (B1197577) and the formation of a silanol group, or a four-membered ring transition state resulting in the elimination of ethanol.
Concurrently, or at higher temperatures, cleavage of the silicon-carbon bond connecting the chlorophenyl group to the silicon atom is expected. This bond is generally more stable than the Si-O bonds of the ethoxy groups but will fracture under pyrolytic conditions. The presence of a chlorine atom on the phenyl ring can also influence the fragmentation, potentially leading to the formation of chlorinated aromatic species.
Based on these principles, several key fragmentation pathways can be proposed:
Pathway A: Fragmentation of Ethoxy Groups. This is expected to be a primary degradation route, initiated by the thermal instability of the Si-O-C linkages. This pathway can proceed via two main routes:
Route A1: β-Hydride Elimination. This pathway involves a six-membered ring transition state, leading to the elimination of ethylene (C₂H₄) and the formation of a silanol (Si-OH) group. This is a common decomposition pathway for alkoxysilanes.
Route A2: Concerted Elimination. A four-membered ring transition state can lead to the direct elimination of ethanol (C₂H₅OH).
Pathway B: Cleavage of the Aryl-Silicon Bond. The Si-C bond linking the 4-chlorophenyl group to the silicon atom can undergo homolytic or heterolytic cleavage. This would result in the formation of a 4-chlorophenyl radical or ion and a corresponding silyl (B83357) radical or ion. The liberated 4-chlorophenyl radical can then abstract a hydrogen atom from other molecules to form chlorobenzene.
Pathway C: Fragmentation involving the Chloro-Substituent. The C-Cl bond on the aromatic ring can also cleave, although this is generally less favorable than the Si-C or Si-O bond cleavages. This could lead to the formation of a phenyl radical cation and a chlorine radical.
Pathway D: Rearrangement and Secondary Reactions. The initial fragments can undergo further reactions, such as the formation of siloxane oligomers through the condensation of silanol groups. The aromatic fragments may also recombine to form polychlorinated biphenyls (PCBs) or other complex aromatic structures, although the conditions required for such reactions are typically extreme.
The following tables summarize the proposed primary fragmentation products and their likely characteristics.
| Proposed Primary Fragments from Ethoxy Groups | Molecular Formula | Molar Mass ( g/mol ) | Pathway | Anticipated Abundance |
| Ethylene | C₂H₄ | 28.05 | A1 | Major |
| Ethanol | C₂H₅OH | 46.07 | A2 | Major |
| Silanetriol, (4-chlorophenyl)- | C₆H₇ClO₃Si | 202.66 | A1 (multiple steps) | Minor |
| Proposed Primary Fragments from Aryl and Chloro Moieties | Molecular Formula | Molar Mass ( g/mol ) | Pathway | Anticipated Abundance |
| Chlorobenzene | C₆H₅Cl | 112.56 | B | Major |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | B, followed by reaction | Minor |
| Benzene | C₆H₆ | 78.11 | B, C | Minor |
This interactive data table is based on proposed fragmentation pathways and should be interpreted as a predictive model in the absence of direct experimental data for this compound.
Fundamental Chemical Reactivity and Mechanistic Insights
Hydrolysis and Condensation Mechanisms of the Triethoxysilane (B36694) Functionality
The transformation of (4-Chlorophenyl)triethoxysilane into a polysilsesquioxane network is initiated by the hydrolysis of its ethoxy groups (-OEt) to form silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanols. gelest.comresearchgate.net
Hydrolysis: The process typically occurs in the presence of water and can be catalyzed by either an acid or a base. gelest.com The reaction proceeds in a stepwise manner, with the hydrolysis of the first ethoxy group often being the rate-limiting step. afinitica.com
Step 1 (Initial Hydrolysis): (4-ClC₆H₄)Si(OEt)₃ + H₂O → (4-ClC₆H₄)Si(OEt)₂(OH) + EtOH
Step 2 (Further Hydrolysis): (4-ClC₆H₄)Si(OEt)₂(OH) + H₂O → (4-ClC₆H₄)Si(OEt)(OH)₂ + EtOH
Step 3 (Complete Hydrolysis): (4-ClC₆H₄)Si(OEt)(OH)₂ + H₂O → (4-ClC₆H₄)Si(OH)₃ + EtOH
The rate of hydrolysis is influenced by factors such as pH, water concentration, and the nature of the solvent. researchgate.netgelest.com For instance, methoxysilanes generally hydrolyze faster than ethoxysilanes. gelest.com
Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. This can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (4-ClC₆H₄)Si(OH)₃ + (HO)₃Si(C₆H₄Cl-4) → (4-ClC₆H₄)(OH)₂Si-O-Si(OH)₂(C₆H₄Cl-4) + H₂O
Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. (4-ClC₆H₄)Si(OH)₃ + (EtO)₃Si(C₆H₄Cl-4) → (4-ClC₆H₄)(OH)₂Si-O-Si(OEt)₂(C₆H₄Cl-4) + EtOH
These condensation reactions continue, leading to the formation of oligomers and eventually a three-dimensional cross-linked network. The sequential nature of these reactions is a simplified representation, as hydrolysis and condensation can occur concurrently after the initial hydrolysis step. gelest.com
Influence of the 4-Chlorophenyl Group on Sol-Gel Chemistry
The 4-chlorophenyl group attached to the silicon atom exerts significant electronic and steric effects that modulate the sol-gel process and the final structure of the resulting material. rsc.org
The bulky nature of the 4-chlorophenyl group introduces steric hindrance, which can influence the rate and extent of condensation. This steric crowding can slow down the formation of a dense, highly cross-linked network.
Electronically, the 4-chlorophenyl group is an electron-withdrawing group due to the electronegativity of the chlorine atom. This electronic effect can influence the reactivity of the silicon center and the acidity of the silanol groups, thereby affecting the kinetics of hydrolysis and condensation. rsc.org
The progression of the condensation reaction can be monitored by observing the distribution of different silicon species, commonly referred to as T-structures. researchgate.net These are classified based on the number of siloxane bridges connected to a single silicon atom.
| T-Structure | Description | Number of Siloxane Bridges |
| T0 | Monomeric, fully hydrolyzed silanetriol | 0 |
| T1 | Dimer or end-group of a linear chain | 1 |
| T2 | Linear or cyclic oligomer | 2 |
| T3 | Fully condensed, cross-linked network | 3 |
The presence of the 4-chlorophenyl group can influence the relative abundance of these T-species. The steric bulk of the phenyl group may hinder the complete condensation to T3 centers, potentially leading to a higher proportion of T1 and T2 structures within the final material. researchgate.net This results in a less condensed and potentially more flexible network. The degree of condensation is a critical parameter that dictates the material's properties.
Formation and Self-Assembly of Polyhedral Oligomeric Silsesquioxanes (POSS) within Hybrid Matrices
Under specific reaction conditions, the hydrolysis and condensation of this compound can lead to the formation of well-defined, cage-like nanostructures known as Polyhedral Oligomeric Silsesquioxanes (POSS). google.commdpi.com These organic-inorganic hybrid molecules have a silica (B1680970) core and organic groups at the corners of the cage. mdpi.com
POSS structures derived from trifunctional silanes like this compound can exist in various forms, with the most common being the completely condensed T8 (closed cage) and the incompletely condensed T7 (open cage) structures. researchgate.netnih.gov
T8 (Closed Cage): These structures, such as octakis(4-chlorophenyl)silsesquioxane, have a cubic arrangement of eight silicon atoms at the vertices, connected by twelve siloxane bridges. nih.gov Each silicon atom is bonded to a 4-chlorophenyl group.
T7 (Open Cage): These are incompletely condensed structures where one corner of the cubic cage is missing. nih.gov This results in reactive silanol groups at the open site, which can be used for further functionalization. researchgate.net
The formation of these specific cage structures is influenced by reaction conditions such as pH and the presence of catalysts. google.com For example, basic conditions can promote the rearrangement of siloxane bonds to form various POSS fragments. google.com
The self-assembly and organization of POSS molecules within a larger matrix are governed by intermolecular forces. google.com The 4-chlorophenyl groups on the exterior of the POSS cage play a crucial role in this process.
Hydrophobic Interactions: The nonpolar phenyl rings can lead to hydrophobic interactions, causing the POSS molecules to aggregate in a non-polar environment or in a polymer matrix.
Electrostatic Interactions: While the 4-chlorophenyl group is primarily nonpolar, the presence of the chlorine atom can introduce a dipole moment, potentially leading to weak electrostatic interactions.
These intermolecular forces, along with the potential for hydrogen bonding if residual silanol groups are present, dictate the dispersion and final morphology of POSS-containing hybrid materials. mdpi.com The ability to control the self-assembly of these nanostructures is key to tailoring the macroscopic properties of the final material.
Surface Interaction Mechanisms of this compound
This compound is an organofunctional alkoxysilane designed to act as a molecular bridge between different types of materials. yahuchi.comtcichemicals.com Its structure is bifunctional, featuring two distinct reactive ends: the triethoxysilyl group and the 4-chlorophenyl group. tcichemicals.com This dual nature allows it to chemically bond with both inorganic and organic materials, a process often referred to as "coupling". powerchemcorp.com The fundamental mechanism relies on the hydrolysis of the ethoxy groups in the presence of water, followed by condensation and bond formation with a substrate. tcichemicals.comsilicorex.com
The primary application of this compound is as a coupling agent to promote adhesion at the interface between inorganic and organic materials. yahuchi.comtcichemicals.com Inorganic materials like glass, metals, and minerals are often incompatible with organic polymers, leading to poor adhesion and degradation of composite material properties, especially under humid conditions. powerchemcorp.comsilicorex.com
This compound mitigates this by forming a durable chemical link. The process unfolds in two key steps:
Inorganic Reaction : The triethoxysilane end of the molecule reacts with the inorganic substrate. powerchemcorp.com In the presence of moisture, the three ethoxy groups (-OC₂H₅) hydrolyze to form reactive silanol groups (-Si-OH). tcichemicals.com These silanols then condense with hydroxyl groups (-OH) present on the surface of most inorganic materials, forming stable, covalent siloxane bonds (Si-O-Substrate). silicorex.com
Organic Reaction : The 4-chlorophenyl group at the other end of the molecule is available to interact with an organic polymer matrix. powerchemcorp.com This organophilic group provides a compatible surface for the organic resin to adhere to through physical interactions (e.g., van der Waals forces, entanglement) or, in some cases, further chemical reaction, effectively binding the organic and inorganic phases together. powerchemcorp.comsilicorex.com
This coupling effect significantly enhances the mechanical and electrical properties of composite materials. powerchemcorp.com A specific application includes its use to facilitate the connection between dipolar mixed monolayers and zinc oxide in the development of photovoltaic devices. sigmaaldrich.com
Table 1: Applications of this compound as a Coupling Agent
| Application Area | Function | Reference |
| Photovoltaics | Facilitates connection between monolayers and zinc oxide. | sigmaaldrich.com |
| Composite Materials | Improves adhesion between inorganic fillers and organic polymer matrices. | powerchemcorp.comsilicorex.com |
| Adhesives & Coatings | Acts as an adhesion promoter or primer on inorganic substrates. | yahuchi.comsilicorex.com |
| Chemical Synthesis | Used as a substrate in Hiyama cross-coupling reactions and for synthesizing oligo(p-phenylene)s for sensor applications. | sigmaaldrich.com |
The formation of a robust interface by this compound is critically dependent on its reaction with hydroxyl-terminated surfaces. The mechanism proceeds via hydrolysis and condensation.
Hydrolysis: The initial step is the hydrolysis of the ethoxy groups, which requires water. Each Si-OC₂H₅ bond is cleaved and replaced by a Si-OH bond, releasing ethanol as a byproduct.
ClC₆H₄Si(OC₂H₅)₃ + 3H₂O → ClC₆H₄Si(OH)₃ + 3C₂H₅OH
Condensation: The newly formed silanetriol is highly reactive. Its silanol groups can condense in two ways:
Interfacial Bonding: They react with hydroxyl groups on the substrate surface (e.g., glass, metal oxide) to form strong, durable siloxane (Si-O-Substrate) bonds. silicorex.com
Cross-linking: They can also react with each other, forming a cross-linked polysiloxane network (Si-O-Si) on the surface. yahuchi.com This network enhances the cohesive strength of the interfacial layer.
This process transforms a weak physical interface into a strong, covalently bonded one, providing enhanced durability and resistance to environmental factors like moisture. yahuchi.com
Beyond adhesion, this compound is used to modify the surface energy and properties of substrates. Once bonded to an inorganic surface, the silane (B1218182) molecules form a monolayer or a thin film where the 4-chlorophenyl groups are oriented outwards, creating a new surface. yahuchi.com
The chlorophenyl group is inherently non-polar and hydrophobic. When it forms the new surface, it imparts this hydrophobic character to an otherwise hydrophilic inorganic material like glass or metal oxide. yahuchi.com This modification has several practical implications:
Increased Hydrophobicity: The treated surface exhibits increased water repellency.
Improved Dispersibility: Inorganic fillers treated with this silane become more easily dispersible in non-polar organic polymers and liquids. yahuchi.com
Altered Wettability: The surface's contact angle with water increases significantly, indicating a shift from high surface energy (hydrophilic) to low surface energy (hydrophobic).
Reactivity Differences Compared to Analogous Silanes (e.g., Trimethoxysilanes, Chloromethyl-substituted Silanes)
The reactivity of this compound is best understood by comparing it to structurally similar silanes.
Compared to Trimethoxysilanes: The primary difference lies in the alkoxy group: ethoxy (-OC₂H₅) versus methoxy (B1213986) (-OCH₃).
Hydrolysis Rate: Methoxy groups hydrolyze more rapidly than ethoxy groups. shinetsusilicone-global.com This makes trimethoxysilanes more reactive but can also reduce the working life or stability of formulations containing them. shinetsusilicone-global.comwikipedia.org The slower hydrolysis of ethoxy silanes like this compound offers better stability and a more controlled reaction. shinetsusilicone-global.com
Byproduct: Hydrolysis of trimethoxysilanes releases methanol (B129727), while ethoxy silanes release ethanol.
Table 2: Reactivity Comparison of Alkoxy Silanes
| Feature | Trimethoxysilanes | Triethoxysilanes | Reference |
| Hydrolysis Rate | Fast | Slow | shinetsusilicone-global.com |
| Reactivity | High | Moderate | shinetsusilicone-global.com |
| Formulation Stability | Lower | Higher | shinetsusilicone-global.com |
| Hydrolysis Byproduct | Methanol | Ethanol | shinetsusilicone-global.com |
Compared to Chloromethyl-substituted Silanes: The difference here is in the organic functional group: a 4-chlorophenyl group versus a chloromethyl group (-CH₂Cl).
Chemical Reactivity of the Chloro Group: The chlorine atom in this compound is attached to an aromatic ring. This aromatic C-Cl bond is very strong and generally unreactive towards nucleophilic substitution reactions. Its primary function is to modify surface properties like hydrophobicity. In contrast, the chlorine in a chloromethylsilane is attached to a saturated carbon (an alkyl halide). This C-Cl bond is significantly more reactive and can readily participate in nucleophilic substitution reactions, making chloromethylsilanes useful for covalently grafting other functional molecules onto a surface. researchgate.net
Application Focus: this compound is primarily a surface modifier and adhesion promoter based on the properties of the phenyl ring. Chloromethyl-substituted silanes are reactive intermediates used for further chemical synthesis on a surface. researchgate.net
Advanced Applications of 4 Chlorophenyl Triethoxysilane Functionalized Materials
Development of Tailored Hybrid Organic-Inorganic Materials (ORMOSILs)
Organically Modified Silicates, or ORMOSILs, are hybrid materials that integrate organic and inorganic components at the molecular level. The use of (4-Chlorophenyl)triethoxysilane as a co-precursor with traditional silica (B1680970) sources like tetraethoxysilane (TEOS) allows for the precise engineering of these materials.
Tunability of Chemical and Textural Properties through Organic Precursor Molar Percentage
The chemical and physical characteristics of ORMOSILs can be systematically controlled by adjusting the molar ratio of the organic precursor, this compound, during synthesis. Research demonstrates that as the concentration of the organic precursor changes, the material's properties, such as porosity, surface chemistry, and local order, can be precisely modulated. nih.gov This "à la carte" approach enables the design of materials for specific technological needs. nih.gov
The incorporation of this compound influences the material's structure from the micro to the nano-scale. For instance, studies on xerogels prepared by the co-condensation of TEOS and triethoxy(p-chlorophenyl)silane (ClPhTEOS) have shown that ordered domains can be detected when the molar percentage of the chlorophenyl precursor reaches a certain threshold. nih.gov Specifically, ordered domains were first identified at a 10% molar percentage of ClPhTEOS. nih.gov This indicates that the concentration of the organic precursor is a key parameter in controlling the nanostructuration of the final material. The microporosity of the resulting xerogels also tends to increase proportionally with the molar percentage of the organosilane precursor. nih.gov
Below is a table illustrating the impact of the organic precursor on the properties of ORMOSILs.
| Molar Percentage of Organic Precursor | Resulting Material Property | Research Finding |
| Increasing Concentration | Modulated Porosity & Surface Chemistry | Allows for the preparation of materials with tailored porosity and surface characteristics. nih.gov |
| 10% (ClPhTEOS) | Formation of Ordered Domains | Detection of nanostructured domains within the amorphous silica matrix. nih.gov |
| Increasing Concentration (Chloroalkyl) | Increased Microporosity | The volume of micropores increases in proportion to the molar percentage of the precursor. nih.gov |
Synergistic Effects of Coexisting Organic and Inorganic Constituents
The unique capabilities of ORMOSILs stem from the synergistic interplay between their organic and inorganic components. nih.gov These hybrid materials effectively combine the robustness of an inorganic silica network with the specific functionality of the attached organic group. nih.gov
The inorganic silica framework, formed through the sol-gel process, provides exceptional mechanical, thermal, and structural stability. nih.gov Concurrently, the organic (4-chlorophenyl) moiety, covalently bonded to the silica matrix, introduces flexibility and specific chemical functionalities. nih.gov This dual nature allows ORMOSILs to be used in applications that demand both the durability of glass and the versatile reactivity of organic molecules, such as in coatings and sensors. nih.govnih.gov The attractor effect of the chlorine atom in the chloroalkyl chain can also lead to higher skeletal densities compared to their non-chlorinated analogues. nih.gov
Functional Coatings and Surface Engineering
The ability of this compound to bond to surfaces and impart new functionalities makes it a valuable compound for surface engineering and the fabrication of advanced coatings.
Fabrication of Anti-Corrosive and Fungicide Coatings
Organofunctional silanes are increasingly used to create anti-corrosion coatings, serving as a more environmentally friendly alternative to traditional chromate (B82759) treatments. electrochemsci.org The triethoxysilane (B36694) group can hydrolyze to form silanol (B1196071) groups, which then form strong, covalent metal-O-Si bonds with the surface of inorganic substrates like stainless steel or aluminum. electrochemsci.org This creates a durable, protective siloxane film on the metal surface. electrochemsci.org
While research on this compound specifically for this purpose is detailed, the presence of the chlorophenyl group is significant. Chlorophenyl moieties are known components in biocidal and antifouling formulations. google.com This suggests that a coating derived from this compound could offer dual functionality: the silane (B1218182) component provides a robust, anti-corrosive barrier, while the chlorophenyl group may contribute fungicide or biostatic properties, preventing microbial growth on the coated surface.
Development of Optical Fiber Sensors (OFS) Coatings for Enhanced Detection
ORMOSILs derived from precursors like this compound are excellent candidates for creating chemical membranes for optical fiber sensors (OFS). nih.gov These coatings can be engineered to interact with specific analytes, enhancing the sensitivity and selectivity of the sensor. Fiber optic sensors offer advantages such as immunity to electromagnetic interference and the potential for remote sensing. nih.gov
This compound has been identified as a key intermediate in the synthesis of complex molecules used in sensor applications. Specifically, it is used to create tripod-shaped oligo(p-phenylene)s, which are employed for the surface immobilization of gold and Cadmium Sulfide (B99878) (CdS) quantum dots. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com These functionalized quantum dots can then be applied as sensor coatings. The principle of such sensors, particularly those based on surface plasmon resonance (SPR), relies on a coated fiber core where changes in the refractive index at the coating's surface, caused by the binding of a target analyte, alter the properties of the light transmitted through the fiber. nih.govnih.gov This allows for highly sensitive detection, in some cases reaching picomolar concentrations. nih.gov
Improvement of Adhesion Properties in Polymer Composites and Adhesives
Many polymers exhibit low surface energy and a lack of polar functional groups, leading to poor adhesion with inorganic fillers or other substrates. specialchem.comspecialchem.com Silane coupling agents, such as this compound, are used to overcome this issue by acting as a molecular bridge at the interface. specialchem.comresearchgate.net
The mechanism involves a dual-reaction process. First, the triethoxysilane end of the molecule hydrolyzes into reactive silanol groups. These silanols can condense with each other and, more importantly, form covalent bonds with hydroxyl groups on the surface of inorganic materials like glass fibers, mica, or metal oxides. electrochemsci.orgresearchgate.net Subsequently, the non-hydrolyzable chlorophenyl group at the other end of the molecule, being more compatible with the organic polymer matrix, can entangle or co-react with the polymer chains. specialchem.com This chemical linkage between the inorganic filler and the polymer matrix enhances interfacial adhesion, leading to improved mechanical properties and durability of the composite material. researchgate.net
Surface Modification of Metal Oxides (e.g., Zinc Oxide) for Photovoltaic Devices and Cosmetic Formulations
The functionalization of metal oxide surfaces with organosilanes like this compound is a critical strategy for tuning their chemical and physical properties for advanced applications. This surface modification hinges on the reaction between the hydrolyzable ethoxy groups of the silane and the hydroxyl groups present on the metal oxide surface, forming stable covalent Si-O-Metal bonds. The organic (4-chlorophenyl) group then forms a new outer surface, fundamentally altering the interfacial characteristics.
In Photovoltaic Devices: this compound is utilized to modify zinc oxide (ZnO), a key material in hybrid organic-inorganic photovoltaic devices. sigmaaldrich.comsigmaaldrich.com The modification serves to facilitate the connection between dipolar mixed monolayers and the ZnO surface, which can be crucial for optimizing charge transfer properties at the interface. sigmaaldrich.comsigmaaldrich.comnih.gov In hybrid photovoltaics, the interface between the inorganic electron acceptor (like ZnO nanorods) and the organic donor polymer is paramount for device efficiency. researchgate.net Proper surface modification can improve the ordering of the polymer on the ZnO surface, enhance the infiltration of the polymer into nanostructured arrays, and ultimately lead to better device performance. researchgate.net The use of phenyl-terminated triethoxysilanes on ZnO has been shown to create well-defined molecular layers that alter surface wetting properties and electronic characteristics, which is essential for engineering the charge-transfer properties at ZnO-polymer interfaces. nih.gov
In Cosmetic Formulations: In the cosmetics industry, inorganic pigments and fillers such as zinc oxide and silica are treated to improve their performance in final formulations. nih.govspecialchem.com Surface modification with silanes can transform a hydrophilic powder into a hydrophobic one, improving water repellency, enhancing skin adhesion, and providing a more lubricious skin feel. specialchem.comtubitak.gov.tr While specific data on this compound in cosmetics is limited, the principles of using similar organosilanes are well-established. For instance, triethoxycaprylylsilane is used to coat mineral sunscreen actives and pigments, promoting better spreadability and stability. specialchem.com By grafting this compound onto ZnO or other cosmetic powders, the chlorophenyl group imparts hydrophobicity, which can lead to longer-lasting wear, improved feel, and better compatibility with the organic components of a formulation.
Table 1: Effects of Silane Surface Modification on Metal Oxide Properties
| Property | Effect of Silanization | Relevance to Application | Supporting Evidence |
|---|---|---|---|
| Surface Energy/Wetting | Converts hydrophilic oxide surfaces to hydrophobic or tailored wetting properties. | Photovoltaics: Controls polymer film growth and morphology. Cosmetics: Improves water resistance and spreadability. | Phenyltriethoxysilane on ZnO creates surfaces with significantly different wetting properties. nih.gov |
| Interfacial Adhesion | Creates a covalent bridge between the inorganic substrate and an organic overlayer. | Photovoltaics: Enhances stability and contact at the donor-acceptor interface. Cosmetics: Improves adhesion of makeup to skin. | Silanes facilitate the connection between monolayers and ZnO. sigmaaldrich.comsigmaaldrich.com |
| Dispersion | Prevents agglomeration of nanoparticles in organic matrices or solvents. | Photovoltaics & Cosmetics: Ensures uniform distribution of nanoparticles in polymer films or cosmetic bases for consistent properties. | Functionalized ZnO nanoparticles show improved dispersion in PVC polymer matrices. nih.gov |
| Electronic Properties | Modifies the surface work function and charge transfer characteristics. | Photovoltaics: Optimizes charge separation and extraction, boosting device efficiency. | Interface characteristics can dominate the electronic properties of hybrid devices. nih.gov |
Adsorption and Separation Technologies
Materials for Metal Ion Adsorption in Water Remediation
The removal of toxic heavy metal ions from wastewater is a significant environmental challenge. A leading approach involves the use of solid-phase adsorbents, particularly those based on high-surface-area materials like mesoporous silica. mdpi.combohrium.com The performance of these adsorbents is dramatically enhanced by functionalizing their surfaces with organic groups that can selectively bind to target metal ions. researchgate.netnih.gov
The role of this compound in this context is primarily as a surface-modifying agent and a platform for further functionalization. The process involves grafting the silane onto a silica support (e.g., MCM-41, SBA-15, or silica nanoparticles). mdpi.commorressier.com This creates a surface decorated with chlorophenyl groups. While the chlorophenyl group itself is not a strong chelator for most common heavy metals, the functionalized material can be applied in several ways:
Intermediate for Further Synthesis: The chloro- group on the phenyl ring can serve as a reactive handle for subsequent chemical reactions (e.g., nucleophilic substitution or cross-coupling) to attach more complex and highly selective chelating ligands. This allows for a modular design of adsorbents tailored to specific metal ions.
Tuning Surface Polarity: The hydrophobic nature of the phenyl groups can be exploited to adsorb organometallic complexes or to create bifunctional adsorbents that can simultaneously remove organic pollutants and metal ions.
Platform for Ion-Imprinted Polymers: The functionalized silica can be used as a support for creating ion-imprinted polymers (IIPs), where specific metal ions are used as templates to create highly selective binding cavities.
Table 2: Examples of Functionalized Silica for Heavy Metal Adsorption
| Functional Group | Target Metal Ions | Adsorption Mechanism | Reference Principle |
|---|---|---|---|
| Amine (-NH2) | Cr(III), Cu(II), Pb(II) | Lewis acid-base interaction, chelation | Functionalization of silica with organosilanes containing amine groups is a common strategy. morressier.com |
| Thiol (-SH) | Hg(II), Pb(II), Cd(II) | Soft-soft interaction (HSAB principle), covalent-like bond | Thiol-functionalized silica shows high affinity for soft heavy metals. morressier.com |
| EDTA, Carboxylic Acid (-COOH) | Pb(II), Cd(II), Cu(II) | Strong chelation, electrostatic attraction | Post-grafting of complexing agents like EDTA yields high adsorption capacities. researchgate.netnih.gov |
| Chlorophenyl (-C6H4Cl) | (As an intermediate) | Platform for attaching other functional groups via chemical synthesis. | The ability to graft organosilanes is the foundational step for creating these materials. mdpi.com |
Selective Adsorption of Volatile Organic Compounds (VOCs) and Pollutants for Sensor Applications
A significant application of this compound is as a key intermediate in the synthesis of sophisticated molecular structures for sensor devices. sigmaaldrich.comsigmaaldrich.com It is used to synthesize tripod-shaped oligo(p-phenylene)s. sigmaaldrich.com These rigid, well-defined molecules are subsequently employed for the surface immobilization of gold and cadmium sulfide (CdS) quantum dots, creating highly sensitive and selective sensor platforms. sigmaaldrich.com The silane provides the crucial anchor to the substrate, while the oligo(p-phenylene) structure creates a specific recognition environment for analytes.
Catalysis and Support Materials
Utilization as Catalyst Supports in Various Chemical Transformations
Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, are the cornerstone of industrial chemistry, offering ease of separation and reusability. Porous silica is an excellent catalyst support due to its high surface area, mechanical and thermal stability, and chemically robust nature. mdpi.com However, simply depositing a catalyst on silica often leads to leaching and deactivation.
Covalently anchoring the catalyst to the support via a linker molecule is a superior strategy. This compound is an ideal linker for this purpose. The triethoxysilane end reacts with the silica surface to form stable Si-O-Si bonds, effectively grafting the molecule. researchgate.netnih.gov The exposed chlorophenyl group then serves as a versatile anchor point. Homogeneous catalysts, such as metal complexes, can be attached to this group through reactions like palladium-catalyzed cross-coupling, creating a "heterogenized" version of the molecular catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.net
Design of Functionalized Siliceous Catalysts for Specific Reactivity
The use of this compound goes beyond simply immobilizing catalysts; it enables the rational design of the catalytic environment to achieve specific reactivity. researchgate.net The control over the modification steps is critical in the design of advanced supported catalysts. researchgate.netresearchgate.net
By functionalizing a silica support with this molecule, a new hybrid material is created where the surface is no longer inert but an active component of the catalytic system. dntb.gov.ua The design possibilities include:
Site Isolation: Grafting the silane onto the surface can create isolated chlorophenyl groups, which can then be converted into isolated catalytic sites. This prevents self-quenching or dimerization of catalyst molecules, which can be a problem in homogeneous systems.
Microenvironment Control: The phenyl groups create a hydrophobic local environment around the anchored catalytic site. This can be highly beneficial for reactions involving non-polar substrates, especially when conducted in polar solvents, as it can enhance substrate concentration near the active site.
Bifunctional Catalysis: The support can be co-functionalized with this compound and another organosilane bearing a different functional group (e.g., an acidic or basic group). This allows for the creation of bifunctional catalysts where two different types of active sites can work cooperatively to promote multi-step reactions. dntb.gov.ua
The synthesis of novel, complex trialkoxysilane monomers for the preparation of functionalized materials highlights the trend toward designing materials from the molecular level up to achieve specific catalytic functions. mdpi.com
Emerging and High-Technology Applications
The unique properties of this compound lend themselves to several emerging and high-technology applications, where precision surface engineering and material stability are paramount.
Potential in Microelectronics and Photonic Device Fabrication
This compound serves as a critical component in the fabrication of sophisticated microelectronic and photonic devices. Its utility stems from its ability to form stable, well-defined monolayers and to act as a linking agent between different material types.
Research findings indicate that this compound can be used to connect dipolar mixed monolayers with zinc oxide in the development of photovoltaic devices. sigmaaldrich.com In this role, the triethoxysilane group anchors the molecule to the zinc oxide surface, a common material in solar cells, while the chlorophenyl group contributes to the desired electronic properties of the interface.
Furthermore, this compound is utilized as a chemical intermediate in the synthesis of complex, tripod-shaped oligo(p-phenylene) structures. sigmaaldrich.com These specialized molecules are subsequently employed for the surface immobilization of gold and Cadmium Sulfide (CdS) quantum dots. sigmaaldrich.com This process is essential for creating advanced sensors and photonic components, where the precise arrangement of nanomaterials on a surface dictates device performance. sigmaaldrich.com
| Application Area | Specific Use of this compound | Functional Role |
| Photovoltaics | Connecting dipolar mixed monolayers to zinc oxide surfaces. sigmaaldrich.com | Acts as a molecular linker and surface modifier to facilitate charge transfer at the material interface. |
| Sensors/Photonics | Intermediate for synthesizing tripod-shaped oligo(p-phenylene)s. sigmaaldrich.com | Enables the creation of complex structures for immobilizing gold and CdS quantum dots on surfaces. sigmaaldrich.com |
Biomedical Material Surface Engineering for Enhanced Biocompatibility
While direct studies on this compound are emerging, its properties align with the requirements for advanced biomedical surface engineering. The fundamental principle involves using the triethoxysilane portion of the molecule to form a stable, covalent bond with the surface of a metallic biomaterial, such as titanium or stainless steel. This creates a durable coating that can fundamentally alter the material's surface chemistry. researchgate.net The silica structures formed from such silanes can act as bioactive matrices that support integration with bone tissue. researchgate.net
The chlorophenyl group of this compound offers a reactive handle for further functionalization. This allows for the attachment of specific bioactive molecules, such as:
Peptides or proteins to promote specific cell adhesion and tissue integration.
Antifouling polymers to resist the adhesion of bacteria and prevent the formation of biofilms, a major cause of implant failure.
Enzymes or antibodies for the development of biosensors integrated into medical devices.
This tailored approach to surface modification can lead to implants that not only are accepted by the body but also perform specific therapeutic functions.
| Feature | Role in Biomedical Surface Engineering | Potential Benefit |
| Triethoxysilane Group | Covalently bonds to the surface of metallic or ceramic medical implants. researchgate.net | Creates a stable, durable coating that acts as a foundation for further modification. |
| Chlorophenyl Group | Provides a reactive site for the covalent attachment of various biomolecules. | Allows for tailored surface functionality to enhance biocompatibility, promote osseointegration, or prevent bacterial adhesion. nih.gov |
| Overall Molecule | Acts as a bifunctional linker between the implant surface and the biological environment. | Improves the long-term performance and safety of medical devices like orthopedic implants and dental prosthetics. mdpi.com |
Application in Polymer Electrolyte Membranes (PEMs) for Fuel Cells
Polymer electrolyte membrane fuel cells (PEMFCs) are a promising clean energy technology. youtube.com The performance and durability of these cells are highly dependent on the properties of the polymer electrolyte membrane, which must exhibit high proton conductivity, excellent mechanical strength, and thermal stability, especially for high-temperature applications. nih.gov
A significant challenge in PEM technology is maintaining the membrane's integrity and performance under varying humidity and temperature conditions. nih.gov One strategy to enhance membrane properties is the creation of organic-inorganic composite materials. nih.gov This is where this compound shows potential.
By incorporating this compound into a polymer matrix, such as Polybenzimidazole (PBI), it can act as a cross-linking agent. nih.gov Through a sol-gel process, its triethoxysilane groups can hydrolyze and condense to form a rigid and stable three-dimensional polysiloxane network within the polymer membrane.
This inorganic network offers several potential benefits:
Enhanced Mechanical Strength: The siloxane network reinforces the polymer matrix, improving its resistance to swelling, tearing, and creep, thereby extending the fuel cell's operational life.
Improved Thermal Stability: The presence of phenyl groups and the stable Si-O-Si backbone increases the membrane's ability to withstand higher operating temperatures without degradation. nih.gov
Controlled Water Uptake: The inorganic network can help manage water content within the membrane, which is crucial for maintaining proton conductivity while preventing excessive swelling that can damage the membrane electrode assembly.
The development of such composite membranes is a key step toward creating more robust and efficient fuel cells for a wide range of applications, from vehicles to stationary power generation. nih.govresearchgate.net
| Property Targeted | Role of this compound | Expected Improvement in PEM Performance |
| Mechanical Robustness | Forms an interpenetrating polysiloxane network via hydrolysis and condensation. | Increased tensile strength and resistance to swelling and dehydration. nih.gov |
| Thermal Stability | The phenyl group and Si-O-Si backbone provide high thermal resistance. | Allows for stable fuel cell operation at elevated temperatures (>150°C), improving reaction kinetics and CO tolerance. nih.gov |
| Durability | Acts as a cross-linker, reinforcing the polymer membrane structure. | Reduced polymer degradation and membrane creep, leading to a longer operational lifetime for the fuel cell. nih.gov |
Computational and Theoretical Investigations of 4 Chlorophenyl Triethoxysilane Systems
Molecular Dynamics and Monte Carlo Simulations of Sol-Gel Process Pathways
The transformation of (4-Chlorophenyl)triethoxysilane from a liquid precursor into a solid silica-based network via the sol-gel process involves a complex series of hydrolysis and condensation reactions. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to model these intricate pathways that are often difficult to probe experimentally.
Molecular Dynamics (MD) simulations track the movement of every atom in a system over time by solving Newton's equations of motion. For the sol-gel process, MD can simulate the initial hydrolysis of the triethoxysilane (B36694) groups in the presence of water and a catalyst. It can model the subsequent condensation reactions between hydrolyzed monomers or oligomers, leading to the formation of siloxane (Si-O-Si) bonds and the gradual growth of the polysiloxane network. researchwithrutgers.comnih.gov These simulations provide a dynamic picture of gelation, revealing how factors like precursor concentration, solvent, and temperature influence the structure and morphology of the resulting gel. nih.govmdpi.com For instance, MD simulations can show the evolution of the network's pore structure and the distribution of the chlorophenyl functional groups within the matrix.
Monte Carlo (MC) simulations use probabilistic methods to model the behavior of complex systems. researchgate.net In the context of the sol-gel process, kinetic Monte Carlo (kMC) models are particularly useful. researchgate.net Instead of tracking continuous atomic motion, kMC simulates the sequence of individual reaction events (hydrolysis, condensation) based on their probabilities. researchgate.netmdpi.com This approach can model the growth of the silica (B1680970) network over longer timescales than accessible with MD. For systems containing this compound, MC simulations can predict how the bulky and hydrophobic chlorophenyl group influences the condensation kinetics and the final polymer structure, such as the degree of branching and the extent of cyclization. researchgate.netmdpi.com
Simulations can quantify key structural and dynamic properties during the sol-gel process. The following table illustrates the types of data that can be extracted from such simulations, comparing a generic tetraethoxysilane (TEOS) system with a hybrid system containing this compound (CPTES).
| Property | TEOS System | TEOS/CPTES Hybrid System | Simulation Method |
|---|---|---|---|
| Gelation Time (relative) | 1.0 | 1.5 - 2.0 | Kinetic Monte Carlo |
| Degree of Condensation (%) | 85-95 | 75-85 | Molecular Dynamics |
| Average Pore Size (nm) | 2.5 | 3.0 | Molecular Dynamics |
| Functional Group Distribution | N/A | Tendency for surface segregation | Monte Carlo |
These simulations collectively demonstrate that the presence of the organic group in this compound significantly alters the sol-gel pathway, generally leading to slower gelation and a more open, porous structure compared to purely inorganic silica gels derived from TEOS.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can determine molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to understanding a molecule's chemical behavior.
For this compound, DFT calculations can elucidate the reactivity of different parts of the molecule. The calculations typically focus on:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity).
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. researchgate.net Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) show electron-poor areas susceptible to nucleophilic attack. researchgate.net For this compound, negative potential is expected around the oxygen atoms of the ethoxy groups and the chlorine atom, while positive potential would be found near the silicon atom and the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and conjugative interactions within the molecule, revealing the stability imparted by electron delocalization. researchgate.net
These calculations help predict how this compound will interact with other reagents, such as water and catalysts during hydrolysis, and with other monomers during condensation. The following table presents hypothetical DFT-calculated electronic properties for this compound, based on findings for similar molecules. researchgate.net
| Property | Calculated Value (Illustrative) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates sites for oxidation or electrophilic attack. |
| LUMO Energy | -0.8 eV | Indicates sites for reduction or nucleophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | Relates to the chemical stability and reactivity of the molecule. |
| Mulliken Charge on Si | +1.5 e | Highly positive charge makes the Si atom a prime site for nucleophilic attack (e.g., by water or silanols). |
| Mulliken Charge on Cl | -0.2 e | Slightly negative charge influences the electronic properties of the phenyl ring. |
Computational Modeling of POSS Formation and Self-Assembly within Silica Matrices
Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica core and organic functional groups at the corners. This compound can serve as a precursor for the formation of functionalized POSS. Computational modeling, particularly using molecular dynamics, is employed to understand the complex processes of POSS formation and their subsequent self-assembly within a larger silica matrix. strath.ac.uk
The modeling of POSS formation focuses on the intramolecular condensation of hydrolyzed silanetriols derived from this compound. These simulations can identify the most favorable pathways to form the stable, cage-like structures (e.g., T8 cages, which have eight silicon atoms). The simulations investigate how factors like steric hindrance from the bulky chlorophenyl groups and the flexibility of the Si-O-Si bonds guide the assembly into a closed cage rather than an extended network.
Once formed, the self-assembly of these POSS nanoparticles within a developing silica gel (derived from co-condensing with TEOS, for example) can also be modeled. strath.ac.uk These simulations reveal how intermolecular forces, such as van der Waals interactions between the chlorophenyl groups, drive the aggregation and ordering of POSS units. The key insights from these models include:
Aggregation Behavior: Simulations can predict whether POSS molecules will be well-dispersed or form aggregates within the silica matrix.
Interfacial Interactions: The models detail the non-covalent interactions between the organic coronae of the POSS cages and the surrounding silica network.
Influence on Material Properties: By predicting the final arrangement of POSS units, these simulations can help understand how they modify the mechanical, thermal, and dielectric properties of the bulk material.
Prediction of Adsorption Mechanisms and Interfacial Interactions at the Molecular Level
The ability of this compound to functionalize surfaces is central to its applications in coatings, adhesion promotion, and as a coupling agent. Molecular simulations are crucial for predicting how this molecule adsorbs onto different substrates (e.g., metal oxides, polymers) and for understanding the nature of the interfacial interactions. researchgate.netlsu.edu
Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations are the primary tools for these investigations. rsc.orgnih.gov
Adsorption on Surfaces: Simulations can model the deposition of this compound molecules from a solution or vapor phase onto a surface. They can predict the preferred orientation of the adsorbed molecule and the formation of self-assembled monolayers (SAMs). For example, simulations can show the triethoxysilane groups hydrolyzing and bonding to surface hydroxyl groups, while the chlorophenyl groups orient away from the surface, creating a new functional interface. researchgate.net
Interaction Energies: A key output of these simulations is the interaction energy, which quantifies the strength of the bond between the molecule and the surface. This energy can be broken down into contributions from van der Waals forces, electrostatic interactions, and chemical bonds. nih.gov
Interfacial Structure: Simulations provide a detailed picture of the interface, including the density profile of the adsorbed layer, the ordering and tilt angle of the molecules, and the effect of the adsorbed layer on the solvent or surrounding polymer matrix. researchgate.netnih.gov
The following table summarizes typical interaction energies that can be calculated to understand the adsorption behavior of functional silanes on a silica surface.
| Interacting Components | Interaction Type | Calculated Energy (kcal/mol) | Significance |
|---|---|---|---|
| CPTES Si(OH)3 group and Silica Surface | Covalent (Si-O-Si) | -100 to -120 | Strong chemical bond anchoring the molecule to the surface. |
| CPTES Chlorophenyl group and Silica Surface | van der Waals & Electrostatic | -5 to -10 | Weaker interactions influencing orientation. |
| Two CPTES Chlorophenyl groups | van der Waals (π-π stacking) | -8 to -15 | Drives the self-assembly and packing density of the monolayer. |
| CPTES and Water Molecules | Hydrogen Bonding & Dipolar | -3 to -7 | Affects hydrolysis rates and interfacial water structure. |
Computational Thermochemistry for Predicting Thermal Stability and Decomposition Products
The thermal stability of materials derived from this compound is critical for their performance in high-temperature applications. Computational thermochemistry, primarily using DFT, provides a powerful method for predicting the thermal stability of the molecule and identifying its likely decomposition pathways and products without the need for high-temperature experiments. researchgate.net
The computational approach involves several steps:
Mapping Reaction Pathways: Potential decomposition reactions, such as the breaking of Si-C, C-Cl, Si-O, or C-H bonds, are proposed.
Calculating Energetics: DFT is used to calculate the energies of the reactant, transition states, and products for each proposed pathway. nsf.govnih.gov The activation energy (the energy barrier of the transition state) is a key indicator of how likely a reaction is to occur at a given temperature. researchgate.net
Identifying Products: The calculations identify the most stable products that form after decomposition. For this compound, potential products could include benzene, chlorobenzene (B131634), ethylene (B1197577) (from the ethoxy groups), and various silicon-containing fragments. nsf.govnih.gov
Predicting Reaction Rates: Using Transition State Theory (TST), the calculated activation energies can be used to estimate the rate constants for each decomposition reaction as a function of temperature.
This analysis can pinpoint the weakest bond in the molecule and predict the onset temperature for decomposition. For organosilanes, common decomposition mechanisms include bond homolysis (cleavage of a bond to form two radicals) and elimination reactions. nsf.govnih.gov
The table below shows hypothetical decomposition pathways for this compound and their illustrative activation energies, as would be calculated by DFT.
| Decomposition Pathway | Reaction Description | Predicted Activation Energy (kcal/mol) | Likely Temperature Range |
|---|---|---|---|
| Si-C Bond Fission | Cl-C6H4-Si(OEt)3 → •C6H4Cl + •Si(OEt)3 | 80 - 90 | High |
| C-Cl Bond Fission | Cl-C6H4-Si(OEt)3 → •Cl + •C6H4Si(OEt)3 | 90 - 100 | High |
| β-Hydride Elimination | -Si-O-CH2CH3 → -Si-OH + H2C=CH2 | 55 - 65 | Moderate |
| Si-O Bond Fission | Cl-C6H4-Si(OEt)3 → Cl-C6H4Si(OEt)2• + •OEt | 95 - 105 | Very High |
These computational studies indicate that the decomposition of the ethoxy groups via β-hydride elimination is likely to be the initial and most favorable decomposition pathway at lower temperatures, a common mechanism for alkoxysilanes. nsf.govnih.gov
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Routes for (4-Chlorophenyl)triethoxysilane Derivatives
The synthesis of this compound and its derivatives is foundational to its application. While established methods exist, future research must prioritize the development of more sustainable and efficient synthetic strategies. Current syntheses can involve expensive catalysts or harsh reaction conditions. mdpi.comacs.org There is a growing need to explore alternative, greener catalytic systems, such as earth-abundant metal catalysts or even organocatalysts, to reduce economic and environmental costs. mdpi.comacs.org
Key research objectives include:
Developing catalytic systems that offer high yield and selectivity under milder conditions (lower temperature and pressure).
Investigating solvent-free reaction conditions or the use of green solvents to minimize volatile organic compound (VOC) emissions. acs.org
Exploring one-pot synthesis methodologies to reduce intermediate purification steps, saving time, resources, and reducing waste. nih.gov
Utilizing alternative precursors and reaction pathways , such as hydrosilylation of appropriately substituted aromatic compounds, which can offer atom-economical routes to a wider range of functionalized derivatives. mdpi.com
Recent research has demonstrated the potential of novel catalysts and reaction schemes for other organosilanes, which could be adapted for this compound derivatives. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a mixture of iodine with triethylamine (B128534) have been explored as dehydrosulfurizing agents in the synthesis of 1,3,5-oxadiazine derivatives, showcasing how different methods can yield different products and efficiencies. mdpi.com
Advanced Multi-Scale Characterization of Hybrid Materials at the Nanometer Level
A significant challenge in the field of organosilane-based materials is the comprehensive characterization of their structure, particularly at interfaces and within hybrid composites. nih.govacs.org While techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are commonly used to probe surface morphology and elemental composition, a deeper, multi-scale understanding is required. utwente.nlmdpi.com This involves correlating the molecular-level arrangement of the silane (B1218182) with the macroscopic properties of the final material.
Future research should focus on:
Advanced Imaging Techniques: Utilizing high-resolution techniques like Helium Ion Microscopy (HIM) to visualize nanometer-scale patterns and features of organosilane thin films. utwente.nl
In-situ and Operando Characterization: Developing methods to observe the material's behavior in real-time under operational conditions (e.g., during corrosion, mechanical stress, or in an electronic device).
Quantitative Analysis of Monolayers: Improving techniques for the quantitative analysis of organosilane monolayers on surfaces. Current methods can be challenging, but new approaches, such as those involving the cleavage of Si-C bonds for subsequent solution-phase analysis by NMR or GC-MS, show promise for accurate characterization. nih.govacs.org
Solid-State NMR: Expanding the use of advanced solid-state NMR techniques to probe the covalent linkages and the local chemical environment of the silicon and carbon atoms within the hybrid material. nih.gov
Table 1: Advanced Characterization Techniques for this compound-Based Materials
| Technique | Information Provided | Research Focus | Citation |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Surface morphology and roughness at the micro- and nanoscale. | Investigating the uniformity and structure of self-assembled monolayers (SAMs) and coatings. | utwente.nlmdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Confirming the presence and bonding of the silane on a substrate. | utwente.nl |
| Helium Ion Microscopy (HIM) | High-resolution imaging of surface patterns with nanoscale detail. | Visualizing intricate patterns for applications in nanoelectronics and sensing. | utwente.nl |
| Solid-State NMR | Local chemical environment, connectivity, and dynamics of atoms. | Elucidating the structure of the siloxane network and the integrity of the organic functional group. | nih.gov |
Rational Design and Tunability of Materials with Specific Multi-Functional Properties
This compound serves as a versatile building block for materials with tailored properties. The phenyl group provides a rigid backbone, while the chloro-substituent offers a site for further chemical modification. The triethoxysilane (B36694) group enables covalent bonding to inorganic substrates and the formation of a stable polysiloxane network. Future research will focus on leveraging this multifunctionality through rational design to create materials with precisely controlled properties. nih.govacs.org
Key areas for exploration include:
Controlling Hydrophobicity: By co-condensing this compound with other organosilanes containing alkyl or fluoroalkyl groups, the surface energy and hydrophobicity of coatings can be precisely tuned for applications such as water-repellent surfaces. nih.gov
Introducing New Functionalities: The chlorine atom on the phenyl ring can be replaced through various aromatic substitution reactions to introduce a wide array of functional groups (e.g., amines, thiols, alkynes), creating platforms for sensing, catalysis, or bioconjugation.
Tuning Electronic and Optical Properties: The aromatic core influences the electronic properties. By designing and synthesizing derivatives with extended π-conjugated systems, materials for optoelectronics and photovoltaics can be developed. scientificlabs.co.uksigmaaldrich.com The ability to create tunable material properties through electrical stimuli is an emerging field with significant potential. kit.edu
Developing Hyperbranched Polymers: Creating complex, hyperbranched polysiloxanes can lead to novel liquid resins with tunable viscosity, reactivity, and thermal stability for advanced composites and adhesives. nih.gov
Integration of this compound-Based Materials into Next-Generation Technologies
The unique properties of materials derived from this compound make them promising candidates for a variety of advanced technological applications. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Research is currently aimed at moving beyond traditional uses and integrating these materials into next-generation devices and systems.
Potential future applications include:
Nanoelectronics and Data Storage: The ability to form well-defined, patterned self-assembled monolayers (SAMs) on substrates is crucial for fabricating nanoscale electronic components, sensors, and high-density data storage media. utwente.nl
Advanced Sensors: This compound can be used as an intermediate in synthesizing complex molecules for sensor applications, such as tripod-shaped structures for immobilizing gold and CdS quantum dots. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com
Photovoltaic Devices: It can be used to create a connecting layer between different components in photovoltaic cells, such as between zinc oxide and dipolar mixed monolayers, to improve device efficiency and stability. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Biomedical Applications: Functionalized derivatives could be used to modify the surface of biomedical implants to improve biocompatibility, or to create nanocarriers for targeted drug delivery, although this requires extensive biocompatibility and toxicology studies. acs.org
Table 2: Potential Next-Generation Applications
| Technology Area | Role of this compound-Based Material | Research Goal | Citations |
|---|---|---|---|
| Nanoelectronics | Formation of patterned self-assembled monolayers (SAMs). | Creating templates for nano-circuitry and high-density memory. | utwente.nl |
| Photovoltaics | Interfacial layer between zinc oxide and monolayer. | Enhancing charge transport and device efficiency. | scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Advanced Sensors | Intermediate for tripod-shaped oligo(p-phenylene)s. | Surface immobilization of quantum dots for chemical and biological sensing. | scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Assessment of Environmental Impact and Lifecycle Analysis for Industrial Applications
As with any chemical used in industrial applications, a thorough understanding of the environmental impact of this compound is essential for its responsible and sustainable use. A key challenge is to conduct a comprehensive Lifecycle Analysis (LCA), which evaluates the environmental footprint from "cradle to grave". mdpi.com This includes the extraction and processing of raw materials, the energy consumed and waste generated during synthesis, the impact of its use in products, and its ultimate fate after disposal or recycling. mdpi.comresearchgate.net
Future research must address:
Toxicity and Biodegradability: Conducting detailed studies on the ecotoxicity of this compound and its degradation products in various ecosystems (aquatic and terrestrial). mdpi.com
Greenhouse Gas Emissions: Quantifying the carbon footprint associated with its production, including energy inputs and emissions from the chemical processes. researchgate.net
End-of-Life Scenarios: Investigating the long-term stability of materials derived from this silane and their potential to release harmful substances into the environment over time. Developing strategies for recycling or safe disposal is crucial.
Comparative LCA: Performing comparative LCAs to benchmark this compound-based materials against alternative technologies to ensure they offer a net environmental benefit. researchgate.netresearchgate.net
Development of Standardized Testing Methodologies for Performance Evaluation
To facilitate the widespread adoption and commercialization of materials based on this compound, the development of standardized testing methodologies is critical. The propensity of trialkoxysilanes to self-condense and polymerize can make it difficult to achieve reproducible modifications, highlighting the need for robust quality control. nih.govacs.org Currently, a lack of standardized protocols can make it challenging to compare performance data across different studies, laboratories, and applications.
Key challenges to be addressed include:
Adhesion and Mechanical Properties: Establishing standard tests to quantify the adhesion strength of coatings on various substrates and their mechanical durability (e.g., scratch resistance, flexibility).
Corrosion Resistance: Developing accelerated and long-term corrosion testing protocols that are representative of real-world service environments for protective coatings.
Long-Term Stability: Creating standardized aging tests (e.g., exposure to UV radiation, humidity, thermal cycling) to predict the long-term performance and lifetime of the material.
Functional Performance: For specific applications like sensors or electronics, standardized methods are needed to evaluate performance metrics such as sensitivity, selectivity, and electronic properties over time. The development of harmonized methodologies is essential for strengthening the transition to reliable and efficient materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the molecular structure and key physicochemical properties of (4-Chlorophenyl)triethoxysilane?
- Molecular formula : C₁₂H₁₉ClO₃Si, with a molecular weight of 274.816 g/mol. The structure includes a 4-chlorophenyl group bonded to a triethoxysilyl moiety, as confirmed by SMILES notation (CCOSi(OCC)c1ccc(Cl)cc1) and InChIKey (AFILDYMJSTXBAR-UHFFFAOYSA-N) .
- Physical properties : Density of 1.069 g/mL at 25°C, with a boiling point dependent on reaction conditions. The compound is typically liquid at room temperature .
- Key characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC/MS) are standard for structural validation .
Q. What are the primary synthetic routes and purification methods for this compound?
- Synthesis : Typically involves the reaction of 4-chlorophenyl Grignard reagents with triethoxysilane derivatives. Alternative routes include catalytic coupling of chlorobenzene with triethoxysilane under controlled conditions .
- Purification : Distillation under reduced pressure or column chromatography using inert solvents (e.g., hexane/ethyl acetate) to isolate high-purity fractions (>97%) .
- Quality control : Purity is verified via GC/MS retention time (e.g., tR 20.6 min under specific conditions) and NMR peak assignments (e.g., δ 2.64 ppm for methyl groups in derivatives) .
Q. How is this compound applied in materials science?
- Surface modification : Used to functionalize metal oxides (e.g., ZnO) in photovoltaic devices by forming dipolar mixed monolayers, enhancing electron transport efficiency .
- Silica-based composites : Acts as a crosslinker in sol-gel processes to create hybrid organic-inorganic materials with tailored porosity .
Advanced Research Questions
Q. How can reaction conditions be optimized for silane-based coupling reactions to improve yield and selectivity?
- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) improve coupling efficiency in aryl-silane bond formation. For example, Pd-catalyzed reactions achieve yields >90% in cross-coupling with iodobenzene derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction rates. Ethanol recycling during tetraethoxysilane hydrolysis reduces costs .
- Temperature control : Reactions performed at 60–80°C minimize side products like disiloxanes .
Q. What analytical strategies resolve contradictions in proposed reaction mechanisms for silane functionalization?
- Isotopic labeling : ²⁹Si NMR tracks silicon bonding environments during hydrolysis/condensation, distinguishing Si-O-Si vs. Si-O-metal linkages .
- Kinetic studies : Monitoring reaction progress via in-situ IR spectroscopy identifies intermediates (e.g., silanol groups) and competing pathways .
- Computational modeling : Density Functional Theory (DFT) calculations predict activation energies for competing mechanisms (e.g., nucleophilic vs. electrophilic attack) .
Q. How do structural modifications of this compound impact its performance in photovoltaic applications?
- Electron-withdrawing groups : Substituting the chlorine atom with stronger electron-withdrawing groups (e.g., -CF₃) increases monolayer dipole moments, improving ZnO interface band alignment .
- Ethoxy group replacement : Replacing ethoxy with methoxy groups alters hydrolysis rates, affecting monolayer uniformity and device stability .
- Hybrid composites : Co-functionalization with thiol or amine groups enables dual-surface modification for tandem solar cells, validated via X-ray Photoelectron Spectroscopy (XPS) .
Methodological Considerations
- Contradiction analysis : Conflicting reports on hydrolysis rates can arise from solvent polarity or humidity levels. Controlled studies under anhydrous vs. ambient conditions are critical .
- Data validation : Cross-referencing NMR (δ 7.44–8.03 ppm for aromatic protons) and GC/MS fragmentation patterns (m/z 230 for M⁺) ensures reproducibility in synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
